C.I. Acid Red 151

Übersicht

Beschreibung

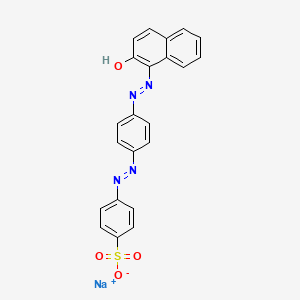

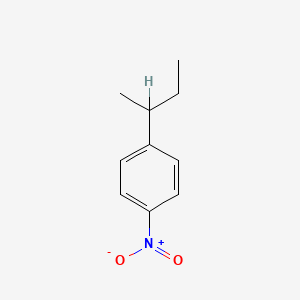

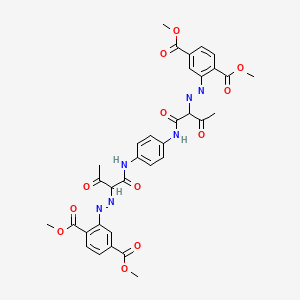

C.I. Acid Red 151, also known as Acid Red 151, is a dark red powder . It is soluble in water, producing a cloudy brown light orange solution, and is also soluble in ethanol . The chemical formula is C22H15N4NaO4S .

Synthesis Analysis

Acid Red 151 is synthesized through a process involving the diazotization of aminoazobenzene monosulfonic acid in an aqueous mineral acid and the coupling of the diazotized amine with 2-naphthol in an aqueous alkaline solution .Molecular Structure Analysis

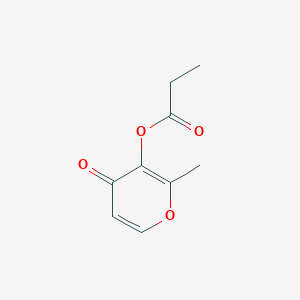

The molecular structure of Acid Red 151 contains a total of 50 bonds, including 34 non-H bonds, 24 multiple bonds, 5 rotatable bonds, 6 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 1 N azo-derivative, 1 hydrazone, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis

The decolorization of Acid Red 151 has been studied under different physicochemical conditions . The process was found to be diffusion-controlled for the first 15-20 minutes with an average diffusion coefficient of 6.759 × 10^-6 cm^2/s .Physical and Chemical Properties Analysis

Acid Red 151 is a dark red powder . It is soluble in water and ethanol . The molecular formula is C22H15N4NaO4S, and the molecular weight is 454.43 .Wissenschaftliche Forschungsanwendungen

Decolorization and Treatment of Azo Dyes

- Electrochemical Decolorization: C.I. Acid Red 151 and similar azo dyes can be effectively decolorized through electrochemical methods. A study highlighted the synergistic effect of electrocoagulation and electrooxidation in treating C.I. Acid Red 2, achieving over 98% decolorization efficiency. This approach could be relevant for treating this compound as well (Zhang et al., 2009).

- Adsorption on Modified Hectorite: Modified hectorite clay shows potential for adsorbing Acid Red 151 from aqueous solutions. Adsorption capacity was found to be significant, especially in acidic conditions, indicating a viable method for dye removal from wastewater (Baskaralingam et al., 2006).

- Biodegradation with Fungi: The fungal isolate Aspergillus fumigatus fresenius can biodegrade diazo dye Acid Red 151. Optimal conditions for maximum decolorization were identified using response surface methodology, offering an eco-friendly solution for dye effluent treatment (Sharma et al., 2009).

Molecular Interactions and Binding Studies

- Binding with DNA: A study using molecular docking techniques investigated the binding of C.I. Acid Red 73 (related to Acid Red 151) with DNA. It revealed selective binding to the DNA's minor groove, providing insights into the interaction mechanism which may apply to Acid Red 151 as well (Guo et al., 2011).

Electrochemical and Photocatalytic Processes

- Electrochemical Reduction: Multi-walled carbon nanotubes can be used for the electrochemical reduction of azo dyes like C.I. Acid Red 18. This method could potentially be adapted for the reduction of Acid Red 151, offering a novel approach for dye analysis and treatment (Song, 2010).

Environmental Impacts and Treatment Methods

- Advanced Fenton Process for Degradation: The degradation of related azo dyes by the advanced Fenton process using zero-valent iron and hydrogen peroxide demonstrates a potential method for treating Acid Red 151, emphasizing the importance of optimizing operational parameters for efficient dye removal (Fu et al., 2010).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Acid Red 151, also known as C.I. Acid Red 151, is primarily targeted towards organic compounds present in industrial wastewaters . It is an azo dye, which means it contains the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl . The primary targets of Acid Red 151 are the organic pollutants in the wastewater, including various dyes, surfactants, and softeners .

Mode of Action

The mode of action of Acid Red 151 involves its interaction with ozone molecules in water . This interaction leads to the direct oxidation of Acid Red 151 . The process is enhanced with increasing pH and increasing initiator (Fe2+) concentration . The degradation of Acid Red 151 is also influenced by the presence of a nonionic surfactant, polyethylene glycol (PEG), which is a major pollutant in many industrial wastewaters .

Biochemical Pathways

The biochemical pathway affected by Acid Red 151 primarily involves the ozonation mechanism . The degradation of Acid Red 151 through ozonation leads to the removal of the dye and a reduction in the chemical oxygen demand (COD) of the wastewater . The process is believed to be dominated by direct oxidation with ozone molecules in water .

Result of Action

The result of the action of Acid Red 151 is the degradation and removal of the dye from the wastewater . This leads to a decrease in the chemical oxygen demand (COD) of the wastewater, making it safer and less harmful to the environment . The degradation process also results in the breakdown of Acid Red 151 into smaller, less complex molecules .

Action Environment

The action of Acid Red 151 is influenced by several environmental factors. The pH of the environment plays a significant role, with the decomposition of ozone (and thus the degradation of Acid Red 151) being enhanced with increasing pH . The presence of certain chemicals in the environment, such as the initiator Fe2+ and the surfactant polyethylene glycol (PEG), also influences the rate of degradation of Acid Red 151 .

Biochemische Analyse

Biochemical Properties

C.I. Acid Red 151 plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This dye can be adsorbed and removed by bentone clay, indicating its potential interactions with various biomolecules . In biochemical assays, this compound is often used as a fluorescent dye, allowing researchers to track and visualize specific biochemical processes. The dye’s interaction with enzymes such as peroxidases and oxidases can lead to changes in its fluorescence properties, providing valuable insights into enzyme activity and function.

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving different cell types, this dye has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. Additionally, the dye’s presence can alter the expression of genes involved in detoxification and stress response, highlighting its impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This dye can bind to proteins and enzymes, leading to changes in their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the dye can induce conformational changes in proteins, affecting their stability and function. These interactions at the molecular level contribute to the dye’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. Acid Red 151 can change over time due to factors such as stability and degradation . Studies have shown that the dye’s stability can be influenced by pH, temperature, and the presence of other chemicals. Over time, this compound may degrade into smaller compounds, which can have different biochemical properties and effects on cellular function. Long-term exposure to the dye in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of C.I. Acid Red 151 can vary with different dosages in animal models . At low doses, the dye may have minimal impact on cellular function and overall health. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the dye’s impact on cellular function becomes more pronounced at specific concentration levels. These findings highlight the importance of dosage considerations in studies involving this compound.

Metabolic Pathways

C.I. Acid Red 151 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and removal from the body . The dye can undergo enzymatic reduction, leading to the formation of aromatic amines, which are further metabolized by liver enzymes. These metabolic processes can affect the dye’s overall bioavailability and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular energy production and detoxification pathways.

Transport and Distribution

Within cells and tissues, C.I. Acid Red 151 is transported and distributed through various mechanisms . The dye can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as lysosomes and endoplasmic reticulum, where it can exert its biochemical effects. The dye’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of C.I. Acid Red 151 plays a crucial role in its activity and function . The dye can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be directed to lysosomes, where it can participate in the degradation of cellular components. Additionally, the dye’s localization to the endoplasmic reticulum can influence protein folding and secretion processes. These subcellular interactions contribute to the overall biochemical effects of this compound.

Eigenschaften

IUPAC Name |

4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30/h1-14,27H,(H,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYJJTBJCFGAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068046 | |

| Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37678-79-8, 6406-56-0 | |

| Record name | 4-[2-[4-[2-(2-Hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37678-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-(2-(4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037678798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloth Scarlet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-[2-[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(2-hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[[4-[(2-Hydroxy-1-naphthyl)azo]phenyl]azo]benzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657CH6H6AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can C.I. Acid Red 151 be effectively removed from water?

A: Yes, research indicates that this compound can be effectively degraded in aqueous solutions using electron beam irradiation. [] A study demonstrated that the absorption bands of this compound significantly decreased after exposure to a 1 kGy dose of electron beam irradiation and were nearly eliminated at a 9 kGy dose. [] This suggests that electron beam irradiation could be a viable method for decontaminating water containing this dye.

Q2: Does the addition of hydrogen peroxide enhance the degradation of dyes like this compound during electron beam irradiation?

A: While the provided research focuses on the degradation of C.I. Reactive Black 5 with hydrogen peroxide addition during electron beam irradiation, it does not offer specific data on the effects of hydrogen peroxide on this compound degradation. [] Further research is needed to determine if hydrogen peroxide similarly enhances the degradation of this compound under electron beam irradiation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)